3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid
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Overview
Description
3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine and fluorine substitution on the indole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Cycloaddition: Indole derivatives are known to participate in cycloaddition reactions, forming complex heterocyclic structures.
Scientific Research Applications
3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid involves its interaction with specific molecular targets in biological systems. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. The bromine and fluorine substitutions can enhance its binding affinity and selectivity, leading to more potent biological effects . The compound may influence signaling pathways, gene expression, and cellular processes, contributing to its therapeutic potential.
Comparison with Similar Compounds
3-(4-Bromo-7-fluoro-3-indolyl)propanoic Acid can be compared with other indole derivatives such as:
3-(4-Bromophenyl)propanoic Acid: Similar in structure but lacks the fluorine substitution, which may result in different biological activities and chemical properties.
Indole-3-acetic Acid: A naturally occurring plant hormone with a different substitution pattern, leading to distinct biological functions.
5-Fluoroindole: Another fluorinated indole derivative with different substitution positions, affecting its reactivity and applications.
These comparisons highlight the unique features of this compound, particularly its dual halogen substitutions, which can significantly influence its chemical behavior and biological activities.
Properties
Molecular Formula |
C11H9BrFNO2 |
---|---|
Molecular Weight |
286.10 g/mol |
IUPAC Name |
3-(4-bromo-7-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H9BrFNO2/c12-7-2-3-8(13)11-10(7)6(5-14-11)1-4-9(15)16/h2-3,5,14H,1,4H2,(H,15,16) |
InChI Key |
XYXANDAQUNGSPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CNC2=C1F)CCC(=O)O)Br |
Origin of Product |
United States |
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